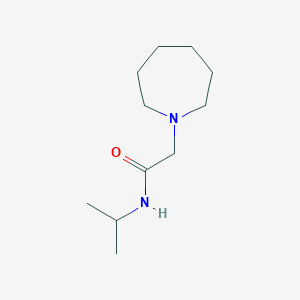
2-(azepan-1-yl)-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-yl)-N-propan-2-ylacetamide, also known as A-366, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. A-366 is a small molecule that has been shown to have promising effects in various scientific research applications, particularly in the field of epigenetics.
Mécanisme D'action
2-(azepan-1-yl)-N-propan-2-ylacetamide inhibits the activity of KDMs by binding to the active site of the enzyme and preventing it from removing methyl groups from lysine residues on histone proteins. This leads to an increase in methylation at specific sites on histone proteins, which can alter gene expression patterns. 2-(azepan-1-yl)-N-propan-2-ylacetamide has been shown to be selective for certain KDMs, making it a promising compound for further research.
Biochemical and Physiological Effects:
2-(azepan-1-yl)-N-propan-2-ylacetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(azepan-1-yl)-N-propan-2-ylacetamide can inhibit the growth of cancer cells, indicating its potential as an anticancer agent. 2-(azepan-1-yl)-N-propan-2-ylacetamide has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as arthritis. Additionally, 2-(azepan-1-yl)-N-propan-2-ylacetamide has been shown to improve cognitive function in animal models, suggesting its potential as a therapy for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(azepan-1-yl)-N-propan-2-ylacetamide is its selectivity for certain KDMs, which makes it a promising compound for further research. Additionally, the synthesis of 2-(azepan-1-yl)-N-propan-2-ylacetamide is relatively simple and can be carried out on a large scale, making it an attractive compound for scientific research. However, one limitation of 2-(azepan-1-yl)-N-propan-2-ylacetamide is its relatively low potency compared to other KDM inhibitors. This may limit its effectiveness as a therapeutic agent and require higher doses for desired effects.
Orientations Futures
There are several future directions for research on 2-(azepan-1-yl)-N-propan-2-ylacetamide. One area of research is the development of more potent derivatives of 2-(azepan-1-yl)-N-propan-2-ylacetamide that can be used as therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of 2-(azepan-1-yl)-N-propan-2-ylacetamide in animal models and humans. Another area of research is the identification of specific diseases that may benefit from 2-(azepan-1-yl)-N-propan-2-ylacetamide therapy, such as cancer or inflammatory diseases. Finally, research is needed to determine the long-term effects of 2-(azepan-1-yl)-N-propan-2-ylacetamide on gene expression and epigenetic regulation.
Méthodes De Synthèse
The synthesis of 2-(azepan-1-yl)-N-propan-2-ylacetamide involves a multistep process that begins with the reaction of 2-aminocaproic acid with isobutyryl chloride to form N-isobutyryl-6-aminocaproic acid. This intermediate is then reacted with 1,6-diaminohexane to form the desired product, 2-(azepan-1-yl)-N-propan-2-ylacetamide. The synthesis of 2-(azepan-1-yl)-N-propan-2-ylacetamide is relatively simple and can be carried out on a large scale, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
2-(azepan-1-yl)-N-propan-2-ylacetamide has been shown to have promising effects in various scientific research applications, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes in the DNA sequence. 2-(azepan-1-yl)-N-propan-2-ylacetamide has been shown to inhibit the activity of a family of enzymes called lysine demethylases (KDMs), which play a crucial role in regulating gene expression. By inhibiting KDMs, 2-(azepan-1-yl)-N-propan-2-ylacetamide can alter gene expression patterns and potentially lead to the development of new therapies for various diseases.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)12-11(14)9-13-7-5-3-4-6-8-13/h10H,3-9H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEUEJKTKBLXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
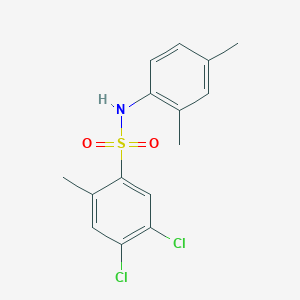
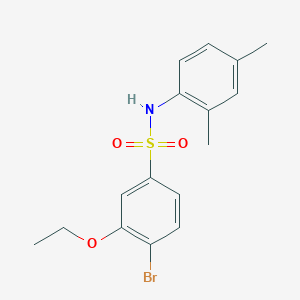
![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)
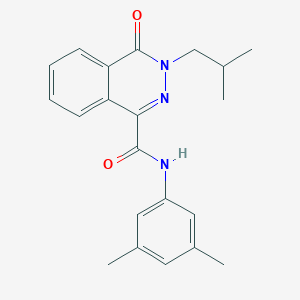
![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)
![N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499372.png)
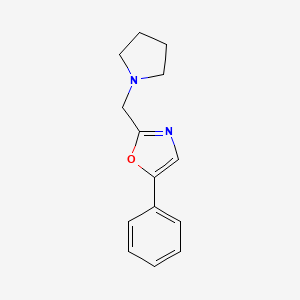
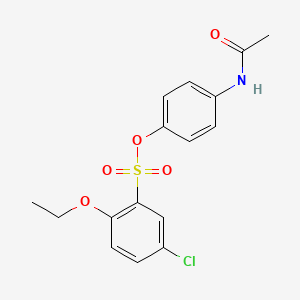
![N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499387.png)
![N-[1-[3-(2,2-dimethylpropanoylamino)propanoyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499391.png)
![2-methyl-N-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7499398.png)
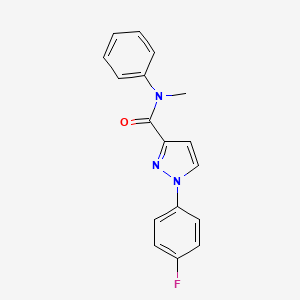
![2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide](/img/structure/B7499410.png)